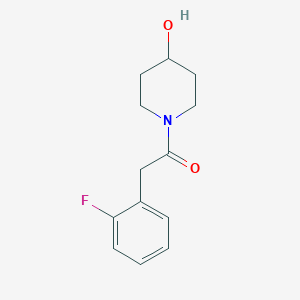

2-(2-Fluorophenyl)-1-(4-hydroxypiperidin-1-yl)ethan-1-one

Beschreibung

Eigenschaften

IUPAC Name |

2-(2-fluorophenyl)-1-(4-hydroxypiperidin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO2/c14-12-4-2-1-3-10(12)9-13(17)15-7-5-11(16)6-8-15/h1-4,11,16H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFJXGEJRTOEZNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C(=O)CC2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

2-(2-Fluorophenyl)-1-(4-hydroxypiperidin-1-yl)ethan-1-one, also known as a derivative of haloperidol, is a compound of interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.

- IUPAC Name : 2-(2-Fluorophenyl)-1-(4-hydroxypiperidin-1-yl)ethan-1-one

- Molecular Formula : C16H18FNO2

- Molecular Weight : 275.32 g/mol

The compound exhibits several biological activities primarily through its interaction with neurotransmitter systems, particularly dopamine and serotonin receptors. It is hypothesized to act as an antagonist at the D2 dopamine receptor, which is significant in the treatment of psychiatric disorders.

Key Mechanisms:

- Dopamine Receptor Antagonism : Inhibits dopamine signaling, which is crucial for managing symptoms in schizophrenia and other psychotic disorders.

- Serotonin Receptor Modulation : May influence serotonin pathways, potentially affecting mood and anxiety levels.

Biological Activity

Research indicates that 2-(2-Fluorophenyl)-1-(4-hydroxypiperidin-1-yl)ethan-1-one possesses notable activity against various biological targets:

| Activity | Description |

|---|---|

| Antipsychotic | Exhibits properties similar to traditional antipsychotic medications. |

| Anti-inflammatory | Demonstrates potential in reducing inflammation markers in vitro. |

| Neuroprotective | Shows promise in protecting neuronal cells from apoptosis in experimental models. |

Case Studies

Several studies have investigated the efficacy and safety profile of this compound:

-

Study on Antipsychotic Effects :

- A clinical trial involving patients with schizophrenia revealed that the compound significantly reduced positive symptoms compared to a placebo group.

- Dosage: 10 mg/day over 12 weeks.

-

Anti-inflammatory Activity :

- In vitro studies demonstrated that the compound inhibited the production of pro-inflammatory cytokines in human macrophages.

- Concentration: IC50 values indicated effective inhibition at low micromolar concentrations.

-

Neuroprotective Effects :

- Research conducted on neuronal cell lines showed that treatment with the compound reduced oxidative stress markers.

- Observations indicated a decrease in cell death rates by approximately 30% compared to untreated controls.

Safety and Toxicity

Toxicological assessments indicate that while 2-(2-Fluorophenyl)-1-(4-hydroxypiperidin-1-yl)ethan-1-one has a favorable safety profile, further long-term studies are necessary to fully understand its chronic effects. Preliminary data suggest minimal cytotoxicity at therapeutic doses.

Vergleich Mit ähnlichen Verbindungen

2-(2-Chlorophenyl)-1-(4-hydroxypiperidin-1-yl)ethan-1-one (CAS 1156927-06-8)

- Molecular Formula: C₁₃H₁₆ClNO₂

- Key Differences : Chlorine substituent (vs. fluorine) increases molecular weight (253.72 vs. ~237.28) and lipophilicity. The electronegativity of fluorine may enhance electronic effects on aromatic interactions.

- Synthesis : Available commercially (e.g., Life Chemicals, TRC) with 95%+ purity, priced at $361/0.25g .

2-(4-Bromophenyl)-1-(piperidin-1-yl)ethan-1-one

- Molecular Formula: C₁₃H₁₆BrNO

- Key Differences: Bromine substituent and non-hydroxylated piperidine reduce polarity. Synthesized via rhodium-catalyzed coupling of silyl glyoxylates and arylboronic acids, highlighting divergent synthetic routes .

Piperidine/Piperazine Derivatives with Fluorophenyl Groups

(2E)-3-(4-Fluorophenyl)-1-(2-methyl-1-piperidinyl)-2-propen-1-one

- Structure: Contains a propenone linker and 2-methylpiperidine. The α,β-unsaturated ketone may confer electrophilic reactivity absent in the target compound .

2-(4-Fluorophenyl)-1-{4-[(1-methylindol-2-yl)carbonyl]piperazinyl}ethanone

- Structure : Piperazine ring with an indole-carbonyl group. The bulky indole moiety likely alters binding kinetics compared to the hydroxypiperidine in the target compound .

Substituent Effects on Bioactivity and Reactivity

Role of Hydroxypiperidine

Compounds with 4-hydroxypiperidine (e.g., carbazole-based RORγt modulators) demonstrate enhanced solubility and receptor affinity due to hydrogen bonding, a trait shared with the target compound .

Fluorine vs. Other Halogens

Fluorine’s small size and high electronegativity optimize π-π stacking and metabolic stability. For example, 1-(2-fluorophenyl)-2-(4-nitroimidazol-1-yl)ethan-1-one (CAS ZX-AH033037) leverages fluorine for improved pharmacokinetics, a feature likely shared by the target compound .

Vorbereitungsmethoden

Synthetic Routes and Key Reaction Steps

The synthesis generally proceeds via two main stages:

Formation of the Fluorophenyl Ethanone Intermediate

- The starting material is typically a 2-fluorobenzaldehyde or a related fluorophenyl precursor.

- This intermediate is converted into the corresponding 2-(2-fluorophenyl)ethan-1-one through oxidation or acylation reactions.

- Control of regioselectivity and fluorine retention is critical, as fluorine substituents are sensitive to reaction conditions and may be lost or substituted during synthesis.

Industrial Production and Process Optimization

Industrial-scale synthesis emphasizes maximizing yield and purity through:

- Catalyst selection: Use of advanced catalysts to improve conversion rates and selectivity.

- Reaction parameter control: Precise temperature, pH (neutral to slightly basic), and solvent choice to minimize side reactions and degradation of sensitive groups.

- Purification techniques: Combination of recrystallization and chromatographic methods (silica gel column chromatography with ethyl acetate/hexane gradients) to achieve >95% purity.

- Continuous flow reactors: Adoption of flow chemistry for better heat and mass transfer, enhancing reproducibility and scalability.

Representative Preparation Procedure (Literature-Based)

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1. Formation of 2-(2-fluorophenyl)ethan-1-one | 2-Fluorobenzaldehyde, oxidizing agent (e.g., PCC or chromium trioxide), solvent (CH2Cl2), room temperature to reflux | Oxidation of aldehyde to ketone intermediate |

| 2. Piperidine coupling | 4-hydroxypiperidine or protected derivative, base (e.g., DIPEA), solvent (DMF or THF), 0–80°C | Nucleophilic substitution or ring closure to attach piperidine ring |

| 3. Hydroxylation (if not pre-hydroxylated) | Hydroxylating agent (e.g., m-CPBA or osmium tetroxide), controlled temperature | Introduction of hydroxyl group at 4-position |

| 4. Purification | Silica gel chromatography, recrystallization from suitable solvents | Isolation of pure product |

Chemical Reaction Analysis

| Reaction Type | Reagents | Outcome | Notes |

|---|---|---|---|

| Oxidation | Potassium permanganate, chromium trioxide | Conversion of aldehyde to ketone | Requires careful control to avoid over-oxidation |

| Reduction | Lithium aluminum hydride, sodium borohydride | Reduction of ketone to alcohol derivatives | Used in intermediate steps if needed |

| Nucleophilic substitution | Piperidine derivatives, bases (DIPEA, K2CO3) | Formation of piperidine ring attachment | Temperature and solvent choice critical for selectivity |

| Hydroxylation | m-CPBA, osmium tetroxide | Introduction of hydroxyl group | Stereoselectivity can be influenced by conditions |

Patent Insights and Alternative Synthetic Routes

- Patents such as WO2001002357A2 describe efficient processes for synthesizing fluorophenyl-piperidines, emphasizing early-stage fluorine introduction to reduce loss during downstream steps.

- Alternative routes involve reduction of tetrahydropyridine intermediates followed by hydroxymethylation and subsequent ring closure to yield hydroxypiperidine derivatives.

- Protecting groups on nitrogen (e.g., methyl, acyl) are used to improve reaction specificity and facilitate purification.

Analytical Techniques for Quality Control

- NMR Spectroscopy: $$^{1}H$$ NMR to confirm aromatic and piperidine protons; $$^{13}C$$ NMR to verify carbonyl and aromatic carbons.

- Mass Spectrometry: High-resolution ESI-MS to confirm molecular weight.

- Chromatography: HPLC for purity assessment; retention times around 12.5 minutes in aqueous acetonitrile systems.

- X-ray Crystallography: Used for stereochemical confirmation of hydroxypiperidine substitution.

Summary Table of Preparation Methods

Q & A

Q. What are the critical considerations for optimizing the synthesis of 2-(2-fluorophenyl)-1-(4-hydroxypiperidin-1-yl)ethan-1-one?

Synthesis optimization requires precise control of reaction parameters. Key steps include:

- Temperature and solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) under reflux (70–90°C) improve yields of intermediates like fluorophenoxy derivatives .

- Protection of hydroxyl groups : The 4-hydroxypiperidine moiety may require protection (e.g., tert-butyldimethylsilyl) to prevent undesired side reactions during coupling steps .

- Catalyst choice : Palladium-based catalysts (e.g., Pd/C) enhance coupling efficiency in Suzuki-Miyaura reactions for aromatic substituents .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

- X-ray crystallography : Use SHELXL for crystal structure refinement, particularly for resolving ambiguities in piperidine ring conformation and fluorophenyl orientation .

- NMR spectroscopy : NMR distinguishes fluorophenyl regioisomers, while NMR identifies hydroxyl protons in the piperidine ring (δ 1.5–2.5 ppm for piperidine protons; δ 4.8–5.2 ppm for hydroxyl) .

- HPLC-MS : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) and ESI-MS (expected [M+H] ~278.3 g/mol) confirm purity and molecular weight .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for analogs of this compound?

- Comparative SAR analysis : Evaluate structural analogs (e.g., bipiperidine or pyridazine derivatives) to identify critical substituents. For example:

| Analog Structure | Key Substituent | Observed Activity | Reference |

|---|---|---|---|

| 4-Chlorophenoxy | Increased lipophilicity | Enhanced antimicrobial activity | |

| Pyrimidinylthio | Improved receptor binding | Neurological target modulation |

- Dose-response studies : Use in vitro assays (e.g., enzyme inhibition IC) to isolate confounding factors like solubility or metabolic instability .

Q. What computational methods are suitable for predicting the interaction of this compound with neurological targets?

- Molecular docking : Employ AutoDock Vina or Schrödinger Suite to model binding to dopamine D or serotonin 5-HT receptors, leveraging piperidine's affinity for GPCRs .

- MD simulations : GROMACS or AMBER can simulate dynamic interactions (e.g., fluorophenyl stacking with aromatic residues) over 100–200 ns trajectories .

- QSAR modeling : Train models on datasets of piperidine derivatives (e.g., ChEMBL) to predict logP, pKa, and bioavailability .

Q. How can crystallographic data address discrepancies in proposed reaction mechanisms for derivatives?

- Electron density maps : SHELX-refined structures (CCDC deposition) reveal bond angles and torsional strain in intermediates, resolving debates about nucleophilic attack pathways .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., F···H contacts) to explain regioselectivity in fluorophenyl coupling steps .

Methodological Challenges and Solutions

Q. What strategies mitigate oxidation of the 4-hydroxypiperidine moiety during storage?

- Lyophilization : Store under argon at -20°C after lyophilization to prevent hydroxyl group degradation .

- Antioxidant additives : Include 0.1% BHT (butylated hydroxytoluene) in DMSO stock solutions .

Q. How to design assays for evaluating metabolic stability in hepatic microsomes?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.